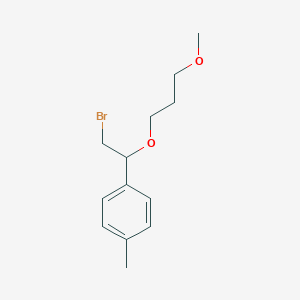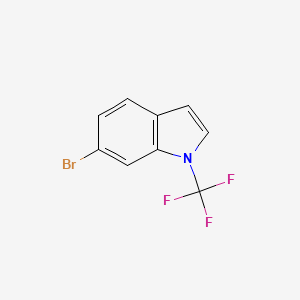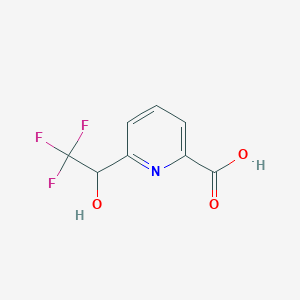![molecular formula C15H15FN2 B13475112 1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine](/img/structure/B13475112.png)
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Méthodes De Préparation
The synthesis of 1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of hydrazine and acetic acid/hydrochloric acid under reflux conditions to form the indole core . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Analyse Des Réactions Chimiques
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents such as halogens and nitrating agents are often used.
Coupling Reactions: Suzuki–Miyaura coupling is a notable example, using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine can be compared with other similar compounds such as:
1-bis(4-fluorophenyl)methyl piperazine: This compound is used in the synthesis of various biologically active molecules and shares some structural similarities.
Flunarizine: Another compound with a fluorophenyl group, used as a calcium antagonist in medical applications.
The uniqueness of this compound lies in its specific indole structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H15FN2 |
|---|---|
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]-2,3-dihydroindol-6-amine |
InChI |
InChI=1S/C15H15FN2/c16-13-4-1-11(2-5-13)10-18-8-7-12-3-6-14(17)9-15(12)18/h1-6,9H,7-8,10,17H2 |
Clé InChI |
VHPGFYLMZIXPFW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=CC(=C2)N)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)
![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)


![Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13475075.png)

![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13475090.png)





